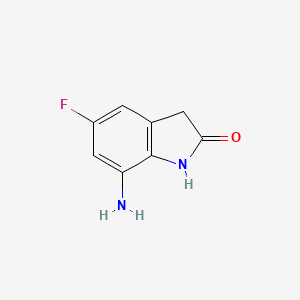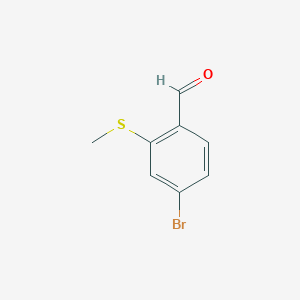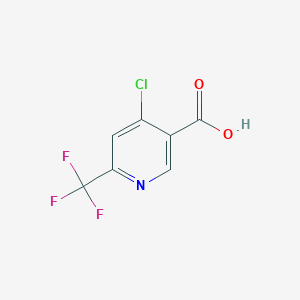
Acide 4-chloro-6-(trifluorométhyl)nicotinique
Vue d'ensemble
Description
“4-Chloro-6-(trifluoromethyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . The compound has a CAS Number of 1060810-66-3 and a molecular weight of 225.55 .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .
Molecular Structure Analysis
The IUPAC name of the compound is 4-chloro-6-(trifluoromethyl)nicotinic acid . The InChI Code is 1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is ambient .
Applications De Recherche Scientifique
Analyse complète des applications de l'acide 4-chloro-6-(trifluorométhyl)nicotinique
L'this compound est un composé aux applications variées dans la recherche scientifique, notamment grâce à son groupe trifluorométhyle, qui est un pharmacophore courant dans de nombreuses molécules médicamenteuses. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans différents domaines de recherche.
Développement de médicaments pharmaceutiques
This compound : est un intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Le groupe trifluorométhyle est connu pour sa capacité à améliorer l'activité biologique des produits pharmaceutiques . Ce composé peut être utilisé pour développer de nouveaux médicaments avec une efficacité et une stabilité améliorées.
Recherche agrochimique
Ce composé sert de précurseur au développement d'agrochimiques, notamment de pesticides et d'herbicides. Ses propriétés structurelles permettent la création de composés plus sélectifs et moins toxiques pour les organismes non ciblés .
Synthèse organique
En chimie organique, l'this compound est utilisé comme élément constitutif pour la synthèse de molécules organiques complexes. Sa réactivité peut être exploitée pour introduire le groupe trifluorométhyle dans divers cadres moléculaires, ce qui est précieux pour créer des composés aux propriétés uniques .
Recherche sur les matériaux biologiques
Les chercheurs utilisent ce composé comme réactif biochimique pour étudier les matériaux biologiques ou les composés organiques dans la recherche liée aux sciences de la vie. Il aide à comprendre l'interaction entre les petites molécules et les systèmes biologiques .
Intermédiaire insecticide
Il s'agit d'un intermédiaire crucial dans la production de flonicamide, un insecticide très efficace. Le rôle du composé dans la synthèse du flonicamide met en évidence son importance dans la création de solutions de lutte antiparasitaire respectueuses de l'environnement .
Recherche sur le virus de l'hépatite C
Le composé est utilisé pour préparer des dérivés de la pyridinecarboxamide, qui agissent comme des inhibiteurs de la polymérase NS5B du VHC. Cette application est importante dans la recherche de nouveaux traitements contre l'hépatite C .
Recherche sur les canaux calciques
This compound : est également impliqué dans la synthèse de carboxamides à base de pyrazole, qui sont étudiées comme des inhibiteurs du canal CRAC (Calcium Release-Activated Calcium). Cette recherche a des implications pour le traitement des maladies liées à une dysrégulation du calcium .
Préparation d'intermédiaires chimiques pour les médicaments
La méthode de préparation du composé elle-même est remarquable, car elle implique des matières premières facilement disponibles et le processus est adapté à la production industrielle. Cela en fait une option accessible et rentable pour les applications à grande échelle .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVUOHSGVRSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-66-3 | |
| Record name | 4-Chloro-6-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)
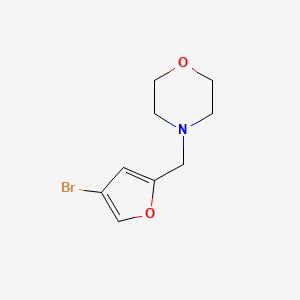
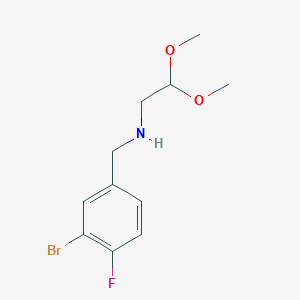

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)
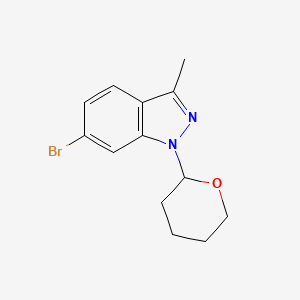
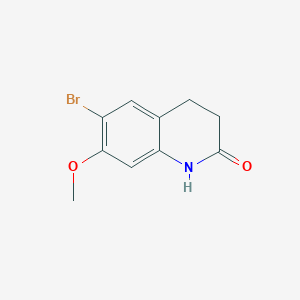
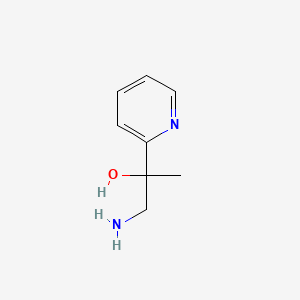
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)

